Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
Description
Historical Evolution of Heterocyclic Hybridization Strategies
The exploration of heterocyclic compounds dates to the isolation of natural products such as quinoline from coal tar in 1834 and pyridine from bone pyrolysis in 1849. These early discoveries laid the groundwork for systematic studies into heterocyclic systems, culminating in the Hantzsch–Widman nomenclature system of 1887–1888, which standardized the naming of nitrogen-containing rings. By the mid-20th century, synthetic methodologies enabled the deliberate fusion of heterocycles, driven by the need to overcome limitations of single-ring systems.
The beta-lactam antibiotics, exemplified by penicillin’s four-membered ring fused to a thiazolidine moiety, demonstrated the therapeutic potential of hybrid architectures. Modern hybridization strategies often combine rings with complementary electronic properties. For instance, the pairing of pyrazole’s hydrogen-bonding capacity with 1,2,4-oxadiazole’s metabolic stability has become a cornerstone in drug design. The development of celecoxib, a pyrazole-based COX-2 inhibitor, and atorvastatin, incorporating a pyrrole subunit, highlights the success of heterocyclic hybrids in addressing complex pharmacological targets.
Rationale for Combining 1,2,4-Oxadiazole and Pyrazole Motifs
The 1,2,4-oxadiazole ring, characterized by its electron-deficient nature and resistance to enzymatic degradation, serves as a bioisostere for ester or amide groups while improving pharmacokinetic profiles. Its planar structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites. Conversely, the pyrazole ring, with adjacent nitrogen atoms at positions 1 and 2, provides hydrogen-bond donor and acceptor sites critical for target engagement.
The hybridization of these motifs creates synergistic effects. For example, in ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate, the oxadiazole’s electron-withdrawing properties stabilize the carboxylate ester against hydrolysis, while the pyrazole’s 1-methyl group enhances lipophilicity and membrane permeability. This combination mirrors the design principles observed in omeprazole, where a pyridine ring is fused to a benzimidazole system to achieve proton pump inhibition.
Comparative analysis of hybrid systems reveals that the spatial orientation of substituents significantly impacts bioactivity. In the case of pyrazoline hybrids, the angular arrangement of the pyrazole and oxadiazole rings optimizes binding to kinase domains, as demonstrated in anticancer agents. The methyl group at the pyrazole’s 1-position in the subject compound further modulates steric interactions, preventing undesired metabolic oxidation at that site.
The integration of these heterocycles also enables dual modes of action. For instance, the oxadiazole moiety may interact with hydrophobic enzyme pockets, while the pyrazole engages polar residues, a strategy aligned with the “dual pharmacophore” concept in hybrid drug design. This approach has yielded compounds with improved efficacy against multidrug-resistant pathogens and cancer cell lines, validating the hybridization paradigm.
Properties
Molecular Formula |
C9H10N4O3 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
ethyl 5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H10N4O3/c1-3-15-9(14)7-11-8(16-12-7)6-4-10-13(2)5-6/h4-5H,3H2,1-2H3 |
InChI Key |
VQERELSXGAOZFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Moiety
The synthesis typically begins with the preparation of 1-methyl-1H-pyrazole-4-carboxylic acid or its ester derivatives. One common approach involves:
- Starting from ethyl 3-ethyl-1H-pyrazole-5-carboxylate, which can be methylated using dimethyl sulfate to yield ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.
- Subsequent chlorination and hydrolysis steps convert this intermediate into the corresponding 5-pyrazole acid, which serves as a key precursor for further cyclization reactions.
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is constructed via cyclization reactions involving amidoximes and carboxylic acid derivatives. The general synthetic pathway includes:
- Conversion of the pyrazole carboxylic acid or ester into an amidoxime intermediate.
- Cyclodehydration or ring-closing reactions to form the 1,2,4-oxadiazole ring system.
- For example, amidoxime intermediates can be reacted with appropriate carboxylic acid derivatives or esters under dehydrating conditions to yield the oxadiazole ring.
Representative Synthetic Route
A detailed synthetic sequence adapted from recent literature is as follows:
Alternative Synthetic Strategies
Other methodologies reported include:
- Use of ethyl 4,4,4-trifluoroacetoacetate as a starting material for pyrazole intermediates, followed by ring-closing steps to generate oxadiazole derivatives containing pyrazole moieties.
- Cyclocondensation of dicarbonyl esters with hydrazines to form pyrazole-containing intermediates, which are then converted to oxadiazoles by further cyclization.
The identity and purity of Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate are confirmed by:
- Infrared Spectroscopy (IR): Characteristic absorption bands corresponding to carbonyl (C=O) at around 1720 cm⁻¹, C=N, and aromatic C-H stretching.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals for methyl groups (N-CH₃), ethyl ester protons, and aromatic pyrazole protons.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of 222.20 g/mol.
- Elemental Analysis: Matches calculated carbon, hydrogen, nitrogen, and oxygen percentages.
| Parameter | Description |
|---|---|
| Molecular Formula | C9H10N4O3 |
| Molecular Weight | 222.20 g/mol |
| Starting Materials | Butanone, diethyl oxalate, hydrazine hydrate, dimethyl sulfate |
| Key Intermediates | Ethyl 3-ethyl-1H-pyrazole-5-carboxylate, 5-pyrazole acid |
| Cyclization Agents | Amidoximes, dehydrating agents |
| Typical Reaction Conditions | Reflux in ethanol or acetic acid, base catalysis |
| Yields | Generally moderate to good (60-80%) |
| Characterization Techniques | IR, 1H NMR, MS, elemental analysis |
The preparation of this compound involves a well-established multi-step synthetic route starting from simple ketones and diesters, progressing through pyrazole formation, methylation, and finally cyclization to the 1,2,4-oxadiazole ring. The methods are supported by detailed spectroscopic characterization confirming the structure. The diversity of synthetic approaches, including variations in starting materials and cyclization strategies, provides flexibility for optimization in research and development contexts.
Chemical Reactions Analysis
Key Reaction Steps and Conditions
The following table summarizes critical reaction steps, reagents, and yields:
Analytical Data and Characterization
Spectral data confirms structural integrity:
IR Analysis
¹H NMR Highlights
Mass Spectrometry
Reaction Mechanisms
Oxadiazole Cyclization
The hydrazide intermediate undergoes intramolecular cyclization with carbonyl groups, eliminating water and forming the oxadiazole ring. For example, treatment with methyl iodide introduces a thione or sulfanyl group .
Ester Hydrolysis
The ethyl ester group can undergo hydrolysis under basic conditions (e.g., NaOH aqueous ethanol), yielding the carboxylic acid derivative .
Potential Transformations and Modifications
Scientific Research Applications
Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Drug Discovery: It serves as a scaffold for the development of new therapeutic agents.
Agrochemistry: The compound is investigated for its potential use in pesticides and herbicides.
Coordination Chemistry: It is used in the synthesis of metal complexes with potential catalytic and biological activities.
Mechanism of Action
The mechanism of action of Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of oxadiazole derivatives are heavily influenced by substituents at the 5-position. Below is a comparison of key analogues:
Substituent Impact :
- Heteroaromatic Groups (Target Compound) : The 1-methylpyrazol-4-yl group enhances hydrogen-bonding interactions, making the compound suitable for targeting enzymes or receptors in drug design.
- Halogenated Aryl Groups (Fluoro-/Chlorophenyl) : Electron-withdrawing effects increase electrophilicity, aiding in cross-coupling reactions .
- Chloromethyl Group : High reactivity enables further functionalization but requires careful handling due to toxicity risks .
- Alkyl Groups (tert-butyl) : Improve lipid solubility, beneficial for blood-brain barrier penetration in CNS drug candidates .
Physicochemical Properties
*LogP values estimated using substituent contributions.
Key Observations :
- The target compound’s pyrazolyl group balances moderate lipophilicity (LogP ~1.2) with hydrogen-bonding capacity, favoring bioavailability.
- Halogenated aryl derivatives (e.g., fluorophenyl ) exhibit higher LogP, reducing aqueous solubility but improving membrane permeability.
Q & A
Basic: What are the standard synthetic routes and characterization methods for Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine hydrate with precursors like ethyl 4-hydroxy-4-(substituted-phenyl)-2-oxobut-3-enoate derivatives under reflux in toluene . Key characterization includes:
- 1H NMR : To confirm substitution patterns (e.g., pyrazole and oxadiazole protons).
- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).
- HPLC : For purity assessment (>95% purity is typical for research-grade material) .
Advanced: How can reaction conditions be optimized to improve yield and purity of this compound?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to toluene.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) can accelerate oxadiazole ring formation.
- Temperature control : Gradual heating (80–110°C) minimizes side reactions like ester hydrolysis.
Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification. Monitor by TLC and confirm purity via HPLC-MS .
Basic: What techniques are used for structural elucidation of this compound?
Methodological Answer:
- Single-crystal XRD : Resolves the 3D molecular geometry. Refinement using SHELXL (via Olex2 interface) ensures accuracy in bond lengths/angles .
- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations, critical for verifying the oxadiazole-pyrazole linkage .
Advanced: How can structural ambiguities (e.g., tautomerism or crystallographic disorder) be resolved?
Methodological Answer:
- High-resolution XRD : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O/N) to identify dominant packing motifs.
- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond parameters to validate tautomeric forms .
Basic: What preliminary toxicity data are available for this compound?
Methodological Answer:
Limited data suggest:
- Acute toxicity : Oral LD₅₀ > 500 mg/kg (Category 4, H302).
- Irritation : Skin (Category 2, H315) and eye (Category 2A, H319) irritation observed in analogs .
Always consult SDS and use PPE (gloves, goggles) during handling .
Advanced: How can researchers design toxicity studies to address data gaps (e.g., chronic exposure or mutagenicity)?
Methodological Answer:
- Ames test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) to assess mutagenicity.
- In vitro organ toxicity models : Primary hepatocytes or 3D spheroids can evaluate hepatic/renal toxicity.
- OECD Guidelines : Follow Test No. 453 (combined chronic toxicity/carcinogenicity) for regulatory compliance .
Basic: How is the biological activity of this compound screened in early-stage research?
Methodological Answer:
- Enzyme inhibition assays : Target enzymes like 14α-demethylase (CYP51) using fluorometric or colorimetric substrates (e.g., lanosterol analogs).
- MIC testing : Evaluate antifungal activity against Candida spp. via broth microdilution .
Advanced: What computational tools validate target engagement (e.g., molecular docking)?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into 14α-demethylase (PDB: 3LD6). Validate poses with MM-GBSA binding energy calculations.
- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen bonding patterns .
Advanced: How do intermolecular interactions (e.g., hydrogen bonding) influence physicochemical properties?
Methodological Answer:
- Solubility : C=O and N–H groups participate in H-bonding with polar solvents (e.g., DMSO). LogP values (~2.5) predict moderate lipophilicity.
- Stability : Oxadiazole rings are prone to hydrolysis in acidic conditions. Use HPLC stability studies (pH 1–13 buffers, 40°C) to identify degradation pathways .
Advanced: How can structure-activity relationship (SAR) studies guide derivatization?
Methodological Answer:
- Substitution at pyrazole C4 : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability.
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for improved water solubility. Validate via LC-MS and in vitro permeability assays (Caco-2 cells) .
Advanced: How should researchers address contradictory data (e.g., spectral vs. computational predictions)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
